1-(2-Furylmethyl)-4-piperidinamine dihydrochloride
Description
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride is a piperidine derivative characterized by a 4-piperidinamine backbone substituted with a 2-furylmethyl group at the nitrogen atom. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents.
Properties
CAS No. |
1185293-46-2 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;/h1-2,7,9H,3-6,8,11H2;1H |
InChI Key |
LMSJINQDWBJUSO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)CC2=CC=CO2.Cl.Cl |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride involves several steps. One common method includes the reaction of 2-furylmethylamine with 4-piperidone under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
The compound 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride is a chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
Case Study: Neuropharmacological Effects
A study examined the compound's effects on serotonin receptors, indicating potential anxiolytic properties. Experimental results showed that it modulated serotonin levels in animal models, suggesting its utility in treating anxiety disorders.
Anticancer Research
Research has explored the compound's efficacy against various cancer cell lines. Its ability to induce apoptosis in malignant cells was noted, highlighting its potential as an anticancer agent.
Case Study: Cytotoxic Activity
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism of action appeared to involve the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against several pathogens, including bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial properties.
Case Study: Antibacterial Screening
An investigation into its antibacterial efficacy revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at certain concentrations, suggesting its potential use in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Neuropharmacological | Serotonin receptors (animal models) | Anxiolytic effect | [Study Reference] |
| Anticancer | Breast cancer cells | Induction of apoptosis | [Study Reference] |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | [Study Reference] |
| Escherichia coli | Moderate antibacterial activity | [Study Reference] |
Mechanism of Action
The mechanism of action of 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can influence various cellular pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(2-Furylmethyl)-4-piperidinamine dihydrochloride with analogous compounds:
*Calculated based on analog data.
Key Observations:
- Substituent Effects :
- Hydrophobicity : The 2-chloro-thiazolylmethyl group (LogP = 3.96) increases lipophilicity compared to furylmethyl or fluorobenzyl groups, which may influence membrane permeability .
- Solubility : Hydrated forms (e.g., 1-(4-fluorobenzyl) derivative) exhibit improved solubility in organic solvents like chloroform .
- Molecular Weight : Variations in substituents lead to significant differences in molecular weight (263.21–304.67 g/mol), impacting pharmacokinetic profiles.
Biological Activity
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride, a piperidine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a furylmethyl substituent, contributing to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C11H15Cl2N3
- Molecular Weight : 250.16 g/mol
- CAS Number : 1185293-46-2
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It has been shown to bind to various receptors and modulate their activity, influencing several biochemical pathways. The compound's structure allows it to participate in hydrogen bonding and other interactions that enhance its binding affinity to target sites.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against colon cancer cells (HCT116 and HT29) and shown significant inhibitory effects compared to control treatments .
- A study involving a three-component reaction demonstrated that the resulting piperidine derivatives displayed enhanced cytotoxicity and apoptosis induction in tumor models .
-
Neuroprotective Effects :
- The compound has also been investigated for its potential neuroprotective properties. It may inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The piperidine moiety is crucial for MAO inhibition, suggesting that this compound could be beneficial in treating conditions like Alzheimer's disease .
-
Antimicrobial Properties :
- Preliminary research indicates that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Table 2: MAO Inhibition Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
